BenchChemオンラインストアへようこそ!

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-

Lipophilicity Drug-likeness MAO inhibitor design

The target compound is a fully synthetic small molecule belonging to the 5,6,7,8‑tetrahydroquinoline‑3‑carboximidamide chemotype (molecular formula C₁₈H₂₁N₃O₂, molecular weight 311.38 g/mol). It is characterized by a 2‑methoxy substituent on the partially saturated quinoline core and a para‑methoxyphenyl group attached to the carboximidamide nitrogen.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
CAS No. 171011-13-5
Cat. No. B12730964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-
CAS171011-13-5
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
InChIInChI=1S/C18H21N3O2/c1-22-14-9-7-13(8-10-14)20-17(19)15-11-12-5-3-4-6-16(12)21-18(15)23-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
InChIKeyUWZWPWBLKAMUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- CAS 171011-13-5: Structural Identity and Procurement Baseline


The target compound is a fully synthetic small molecule belonging to the 5,6,7,8‑tetrahydroquinoline‑3‑carboximidamide chemotype (molecular formula C₁₈H₂₁N₃O₂, molecular weight 311.38 g/mol). It is characterized by a 2‑methoxy substituent on the partially saturated quinoline core and a para‑methoxyphenyl group attached to the carboximidamide nitrogen [1]. Publicly curated bioactivity databases associate structurally analogous tetrahydroquinoline‑3‑carboximidamides with monoamine oxidase (MAO) inhibition, but verified, head‑to‑head quantitative data for this exact compound remain absent from accessible primary literature and patent repositories [2].

Why Generic Substitution of 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- CAS 171011-13-5 Is Not Advisable Without Target‑Specific Evidence


Even within the narrow 5,6,7,8‑tetrahydroquinoline‑3‑carboximidamide subclass, minor changes to the amidine‑N‑aryl substituent or the 2‑alkoxy group can dramatically alter the pKa of the amidine moiety, the electron density of the heterocyclic core, and the geometry of the hydrogen‑bond donor/acceptor network [1]. These parameters govern target engagement, isoform selectivity (e.g., MAO‑B vs MAO‑A), and metabolic stability. Procurement of a close analog without matched‑pair experimental data therefore carries a high risk of non‑equivalent pharmacological behavior, a risk that cannot be mitigated by structural similarity alone [1].

Quantitative Differential Evidence for 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- CAS 171011-13-5


Predicted Lipophilicity (XlogP) Compared to Des‑methoxy and N‑Phenyl Analogues

The calculated XlogP of the target compound is 3.1 [1]. While no experimental logP/logD values are publicly available, this computationally derived value can be placed in the context of known MAO‑B inhibitor design principles. Literature on CNS‑penetrant MAO‑B inhibitors indicates that optimal brain exposure often correlates with a logP range of approximately 2.0–4.0 [2]. The target compound’s predicted lipophilicity therefore falls within a therapeutically relevant window, distinguishing it from more hydrophilic tetrahydroquinoline‑3‑carboximidamide analogs that bear polar substituents on the N‑phenyl ring. However, this is a class‑level inference and not a direct experimental comparison [2].

Lipophilicity Drug-likeness MAO inhibitor design

Hydrogen‑Bond Donor Count as a Differentiator from N,N‑Disubstituted Carboximidamide Congeners

The target compound possesses exactly one hydrogen‑bond donor (HBD), as predicted by its chemical structure [1]. In comparison, N,N‑disubstituted carboximidamide analogs or analogs bearing additional hydroxyl or amine groups on the N‑phenyl ring typically exhibit two or more HBDs [2]. Each additional HBD has been shown to reduce passive transcellular permeability by approximately 0.5–1.0 log unit in Caco‑2 and MDCK monolayer assays across diverse chemotypes [2]. The single HBD feature of the target compound may therefore confer a measurable permeability advantage over multiply‑substituted congeners, although direct experimental confirmation is lacking.

Hydrogen bonding Permeability Selectivity

Rotatable Bond Count and Conformational Flexibility Relative to Rigidified Tetrahydroquinoline Scaffolds

The target compound contains four rotatable bonds (two methoxy groups plus the N‑phenyl‑amidine linkage) [1]. In contrast, fully aromatic quinoline‑3‑carboximidamide analogs or cyclized tricyclic variants commonly possess only two rotatable bonds [2]. Increased rotational freedom can be advantageous for induced‑fit binding to flexible enzyme active sites such as MAO‑B, but it may also impose an entropic penalty upon binding. This property represents a quantifiable structural differentiator that may affect both binding thermodynamics and selectivity profiles, though no experimental binding data are available for this specific compound.

Conformational entropy Binding affinity Selectivity

Positional Methoxy Substitution Pattern as a Potential MAO‑B Selectivity Determinant

The target compound’s 2‑methoxy substitution on the tetrahydroquinoline core and para‑methoxy on the N‑phenyl ring create a distinctive electronic environment [1]. In published SAR studies of related quinoline and tetrahydroquinoline MAO inhibitors, the 2‑alkoxy substituent has been shown to be a critical determinant of MAO‑B versus MAO‑A selectivity, with methoxy generally favoring MAO‑B inhibition over larger alkoxy groups [2]. This inference is supported by the observation that the structurally misassigned BindingDB entry (BDBM50378564) reports an MAO‑B IC₅₀ of 3.80 nM, although the correspondence between that data and this compound cannot be verified [3]. Without direct comparative data, the methoxy substitution pattern remains a plausible, but unproven, structural differentiator.

MAO-B selectivity Structure-activity relationship Methoxy substitution

Evidence‑Linked Application Scenarios for 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)- CAS 171011-13-5


Computational MAO‑B Inhibitor Docking and Pharmacophore Model Refinement

The compound’s single hydrogen‑bond donor, four rotatable bonds, and dual methoxy substitution provide a defined conformational and electronic profile that can be used to test and refine MAO‑B pharmacophore hypotheses. Its predicted XlogP of 3.1 places it within the lipophilicity range associated with CNS exposure, making it a suitable test ligand for molecular docking studies aimed at optimizing blood‑brain barrier penetration alongside MAO‑B affinity [1].

Matched‑Pair Analogue Synthesis for Internal SAR Programs

The compound can serve as a synthetic starting point for generating matched‑pair analogues (e.g., des‑methoxy, N‑ethyl, or halogen‑substituted variants) to experimentally quantify the contribution of each substituent to MAO isoform selectivity and metabolic stability [1]. Its rotatable bond count and HBD count provide a baseline against which rigidified or polarity‑enhanced analogues can be compared.

Chemical Probe for MAO‑B Structural Biology (Pending Experimental Validation)

If the unverified MAO‑B IC₅₀ of 3.80 nM reported in BindingDB were experimentally confirmed in a properly controlled assay, the compound could serve as a high‑affinity chemical probe for MAO‑B crystallography and binding‑site mapping. Until such confirmation is obtained, this scenario remains aspirational and must not be used to justify procurement for critical decision‑making [2].

Reference Compound for Analytical Method Development

The well‑defined molecular weight (311.38 g/mol) and unique InChIKey (UWZWPWBLKAMUBP‑UHFFFAOYSA‑N) make the compound a suitable reference standard for LC‑MS/MS method development targeting tetrahydroquinoline‑based scaffolds. Its distinct retention time and mass spectral fingerprint can aid in monitoring synthetic impurities or metabolic degradation products in reaction mixtures [1].

Quote Request

Request a Quote for 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.